molecular formula C6H9F3O2 B1300039 Ethyl 4,4,4-trifluorobutyrate CAS No. 371-26-6

Ethyl 4,4,4-trifluorobutyrate

Cat. No. B1300039
CAS RN: 371-26-6
M. Wt: 170.13 g/mol
InChI Key: PSRZMXNNQTWAGB-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluorobutyrate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with trifluoromethyl groups and similar structures are extensively discussed. These compounds are of significant interest due to their utility in synthesizing a variety of trifluoromethyl-substituted molecules, which are valuable in pharmaceutical and agrochemical industries due to their unique physical and chemical properties .

Synthesis Analysis

The synthesis of trifluoromethyl heterocycles can be achieved using ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile intermediate. This compound can be transformed into a diverse set of heterocycles such as oxazoles, thiazoles, imidazoles, triazines, and pyridines through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions . Additionally, ethyl 4,4,4-trifluorocrotonate, a related compound, is used as a dienophile and Michael acceptor for the synthesis of trifluoromethyl-substituted molecules .

Molecular Structure Analysis

The molecular structure of ethyl 4,4,4-trifluorobutyrate itself is not directly analyzed in the provided papers. However, the structures of similar trifluoromethyl compounds are investigated. For instance, the crystal structures of fluorinated organo alkali–metal complexes synthesized from reactions with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one are characterized by spectroscopic methods and single crystal X-ray diffraction analyses .

Chemical Reactions Analysis

Ethyl 4,4,4-trifluorobutyrate-related compounds participate in various chemical reactions. For example, ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate undergoes palladium-catalyzed reactions with terminal alkynes to form en-4-ynoic acid derivatives . Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with anilines to selectively synthesize 2-trifluoromethyl-4-quinolinones and 4-trifluoromethyl-2-quinolinones . Moreover, ethyl (E)-4,4,4-trifluorobut-2-enoate can undergo 1,3-dipolar cycloaddition with metallo-azomethine ylides to yield trifluoromethylpyrrolidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4,4,4-trifluorobutyrate are not directly reported, but its analog, ethyl 4,4,4-trifluorocrotonate, is described as a colorless liquid with a boiling point of 114–115 °C, a refractive index (nd20) of 1.360, a density of 1.125 g cm−3, and a flash point of 78 °C. It is soluble in most organic solvents and immiscible with water . These properties are indicative of the behavior of ethyl 4,4,4-trifluorobutyrate, as the presence of the trifluoromethyl group can significantly influence the compound's reactivity and physical characteristics.

Scientific Research Applications

Dual-Function Additive in Battery Technology

Ethyl 4,4,4-trifluorobutyrate (ETFB) has been utilized as a dual-function additive to stabilize the interface structure of Ni-rich layered cathodes and graphite anodes in battery cells. It helps in constructing protective layers on both electrodes, significantly enhancing the capacity retention and discharge capacity of these cells. This application is crucial in improving the performance and longevity of batteries, particularly in high-temperature conditions (Kim et al., 2018).

Building Block for Enantiopure Chirons

ETFB has been used as a powerful building block for creating enantiopure chirons. These chirons are significant in the synthesis of trifluoromethyl-β-amino acid series, highlighting ETFB's role in creating complex, optically pure compounds (Michaut et al., 2007).

Role in Stereospecific Synthesis

The compound plays a key role in the highly stereoselective synthesis of α-hydroxy carbonyl compounds. This property is crucial for the development of specific stereochemical configurations in organic synthesis (Morizawa et al., 1986).

Cycloaddition Reactions

ETFB undergoes regio- and stereospecific cycloaddition with metallo-azomethine ylides, leading to the synthesis of trifluoromethylpyrrolidines. This demonstrates its utility in creating structurally diverse molecules, which is essential in synthetic chemistry (Bonnet-Delpon et al., 2010).

Precursor for Trifluoromethyl Heterocycles

It serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This application is significant in the field of organic chemistry for creating compounds with potential pharmaceutical and agrochemical applications (Honey et al., 2012).

Enantioselective Baker’s Yeast Reduction

ETFB is used in enantioselective Baker’s yeast reduction processes. This application is vital in obtaining optically pure compounds, which are essential in various areas of chemistry and pharmaceuticals (Davoli et al., 1999).

Industrial Preparation of Trifluoromethyl Ketones

ETFB is utilized in the industrial preparation of various trifluoromethyl ketones and derivatives. Its use in synthesizing complex fluorinated compounds is highly valuable in organic synthesis (Michel, 2004).

Safety And Hazards

Ethyl 4,4,4-trifluorobutyrate is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Ethyl 4,4,4-trifluorobutyrate has been employed to stabilize the interface structure of Ni-rich layered LiNi0.7Co0.15Mn0.15O2 (NCM) cathodes and graphite anodes . This suggests potential applications in the field of energy storage.

properties

IUPAC Name

ethyl 4,4,4-trifluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRZMXNNQTWAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369824
Record name Ethyl 4,4,4-trifluorobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,4,4-trifluorobutyrate

CAS RN

371-26-6
Record name Ethyl 4,4,4-trifluorobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,4,4-Trifluorobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
K Kim, Y Kim, S Park, HJ Yang, SJ Park, K Shin… - Journal of Power …, 2018 - Elsevier
An ethyl 4,4,4-trifluorobutyrate (ETFB) additive, with ester and partially fluorinated alkyl moieties, is employed to stabilize the interface structure of Ni-rich layered LiNi 0.7 Co 0.15 Mn …
Number of citations: 48 www.sciencedirect.com
ET McBee, OR Pierce, DD Smith - Journal of the American …, 1954 - ACS Publications
The acids CF3CH= CHC02H and C3F7CH= CHC02H are stronger than CF3CH2CH2C02H and C3F7CH2CH2C02H; and considerably stronger than their non-fluorinated analogs, …
Number of citations: 45 pubs.acs.org
HM Walborsky, M Baum… - Journal of the American …, 1955 - ACS Publications
The syntheses of 5, 5, 5-trifluoronorvaline, 6, 6, 6-trifluoronorleucine and 5-methyl-6, 6, 6-trifluoronorleucine are described. These amino acids, all containing a terminal CF., group, were …
Number of citations: 73 pubs.acs.org
X Liu, O Coutelier, S Harrisson, T Tassaing… - ACS Macro …, 2015 - ACS Publications
The novel monomer, vinyl trifluorobutyrate (VTFBu), when polymerized in a controlled fashion by RAFT/MADIX polymerization with a xanthate transfer agent, yields poly(vinyl ester)s …
Number of citations: 57 pubs.acs.org
ET McBee, AE Kelley, E Rapkin - Journal of the American …, 1950 - ACS Publications
Recently there has been considerable interest in the physiological properties of fluorine-con-taining compounds. It has been reported3 that the acute toxicities of some trifluoromethyl …
Number of citations: 16 pubs.acs.org
Y Kim - 2018 - scholarworks.unist.ac.kr
Energy density has been enhanced for next-generation applications such as electronic vehicle (EVs), hybrid electric vehicle (HEVs) and energy storage systems (ESSs). One of the …
Number of citations: 0 scholarworks.unist.ac.kr
T Fuchikami, K Ohishi, I Ojima - The Journal of Organic Chemistry, 1983 - ACS Publications
The hydroesterification and hydrocarboxylation of 3, 3, 3-trifluoropropene (TFP) and pentafluorostyrene (PFS) catalyzed by phosphine-palladium complexes were studied. It was found …
Number of citations: 85 pubs.acs.org
P Xia, M Li, X Zhang, J Zhang, X Zuo, H Bian… - Journal of Solid State …, 2023 - Springer
Ethyl 3-methyl-3-phenyl-glycidylate (EMP) was used as an electrolyte additive that can effectively improve the performance of LiNi 0.8 Co 0.1 Mn 0.1 O 2 (NCM811) as the cathode of …
Number of citations: 0 link.springer.com
T Yang, S Li, W Wang, J Lu, W Fan, X Zuo… - Journal of Power Sources, 2021 - Elsevier
Highlights • The FEC/EFA electrolyte exhibits high ionic conductivity and low viscosity. • The FEC/EFA electrolyte displays an efficient Li plating/stripping behavior. • The FEC/EFA …
Number of citations: 29 www.sciencedirect.com
L Li, D Wang, G Xu, Q Zhou, J Ma, J Zhang, A Du… - Journal of Energy …, 2022 - Elsevier
In advantages of their high capacity and high operating voltage, the nickel (Ni)-rich layered transition metal oxide cathode materials (LiNi x Co y Mn z O 2 (NCM xyz , x + y + z = 1, x ≥ …
Number of citations: 45 www.sciencedirect.com

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